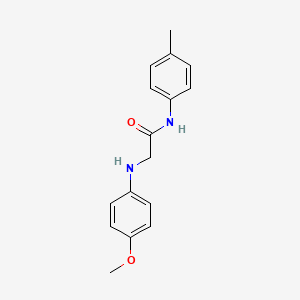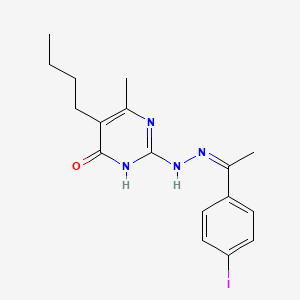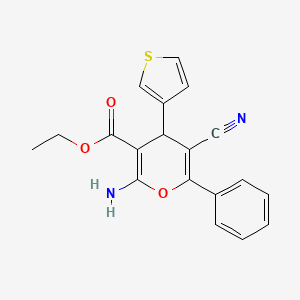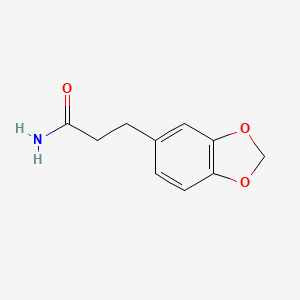
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide, also known as Mecamylamine, is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that is used in scientific research to study the physiological and biochemical effects of nAChRs.
作用機序
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide acts as a non-selective, non-competitive antagonist of nAChRs. It blocks the binding of acetylcholine to the receptor, thereby inhibiting the function of the receptor. This leads to a decrease in the activity of the cholinergic system, which is involved in many physiological and biochemical processes.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease pain perception, reduce nicotine addiction, and improve cognitive function. N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
実験室実験の利点と制限
One of the advantages of using N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide in lab experiments is that it is a well-characterized compound that has been extensively studied. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of using N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide is that it is a non-selective antagonist, which means that it may have off-target effects on other receptors. This can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research using N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide. One area of research is the development of more selective nAChR antagonists that can target specific subtypes of the receptor. Another area of research is the investigation of the role of nAChRs in the immune system and the potential therapeutic applications of nAChR antagonists in the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of nAChR antagonists in the treatment of psychiatric disorders such as depression and anxiety.
合成法
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide can be synthesized by reacting 4-methoxybenzoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting product is then treated with glycine to form N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide.
科学的研究の応用
N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide is widely used in scientific research to study the role of nAChRs in various physiological and biochemical processes. It has been used to investigate the effects of nAChRs on pain perception, addiction, and cognitive function. N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide has also been used to study the effects of nAChRs in the central nervous system and the peripheral nervous system.
特性
IUPAC Name |
2-(4-methoxyanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-5-14(6-4-12)18-16(19)11-17-13-7-9-15(20-2)10-8-13/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUGENQEOOUFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6069803.png)

![5-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B6069810.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6069812.png)
![(2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6069818.png)
![N-(4-chlorophenyl)-2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6069826.png)
![3-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6069829.png)
![1-[cyclohexyl(methyl)amino]-3-{2-[(cyclopentylamino)methyl]phenoxy}-2-propanol](/img/structure/B6069832.png)


![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6069862.png)
![2-methoxy-3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6069865.png)
![2-[(3,4-dimethylphenyl)amino]-3-{[(3,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6069878.png)
![4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6069888.png)